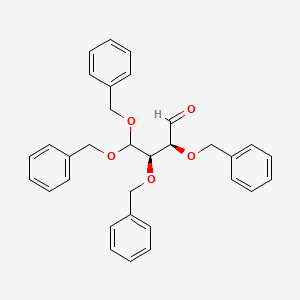
Butanal, 2,3,4,4-tetrakis(phenylmethoxy)-, (2S,3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanal, 2,3,4,4-tetrakis(phenylmethoxy)-, (2S,3R)- is a complex organic compound with the molecular formula C32H32O5 and a molecular weight of 496.603 g/mol . This compound is characterized by the presence of multiple phenylmethoxy groups attached to a butanal backbone, making it a highly substituted aldehyde.
Preparation Methods
The synthesis of Butanal, 2,3,4,4-tetrakis(phenylmethoxy)-, (2S,3R)- involves several steps, typically starting with the preparation of the butanal backbone followed by the introduction of phenylmethoxy groups. The reaction conditions often require the use of strong bases and specific solvents to ensure the correct stereochemistry is achieved. Industrial production methods may involve the use of catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
Butanal, 2,3,4,4-tetrakis(phenylmethoxy)-, (2S,3R)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the type of reaction and the conditions used .
Scientific Research Applications
Butanal, 2,3,4,4-tetrakis(phenylmethoxy)-, (2S,3R)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanal, 2,3,4,4-tetrakis(phenylmethoxy)-, (2S,3R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds to Butanal, 2,3,4,4-tetrakis(phenylmethoxy)-, (2S,3R)- include other highly substituted aldehydes and phenylmethoxy derivatives. What sets this compound apart is its specific stereochemistry and the number of phenylmethoxy groups, which contribute to its unique chemical and biological properties .
Properties
CAS No. |
184000-80-4 |
|---|---|
Molecular Formula |
C32H32O5 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(2S,3R)-2,3,4,4-tetrakis(phenylmethoxy)butanal |
InChI |
InChI=1S/C32H32O5/c33-21-30(34-22-26-13-5-1-6-14-26)31(35-23-27-15-7-2-8-16-27)32(36-24-28-17-9-3-10-18-28)37-25-29-19-11-4-12-20-29/h1-21,30-32H,22-25H2/t30-,31-/m1/s1 |
InChI Key |
KPOHRJUXPFTAJO-FIRIVFDPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H](C=O)[C@H](C(OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC(C=O)C(C(OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


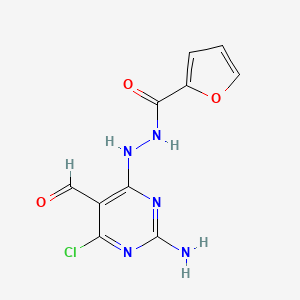
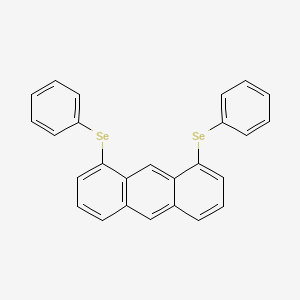
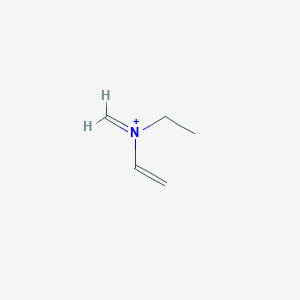
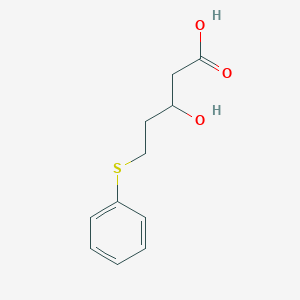
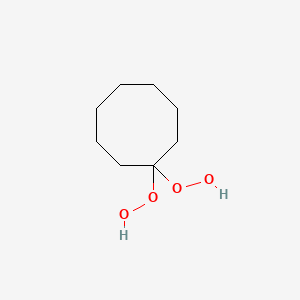

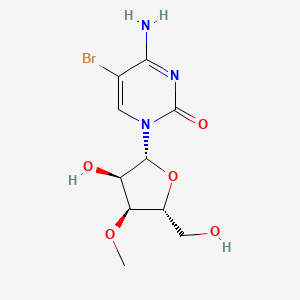
![8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate](/img/structure/B14250518.png)
propanedinitrile](/img/structure/B14250522.png)
![Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14250529.png)
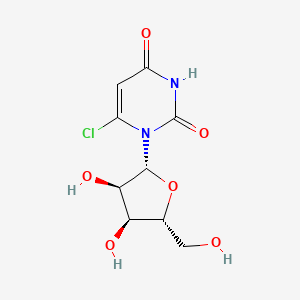


![Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI)](/img/structure/B14250551.png)
